![molecular formula C16H18N4O3S B2538088 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 2034379-54-7](/img/structure/B2538088.png)

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

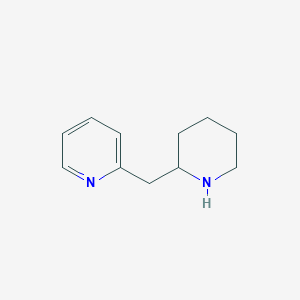

The compound "N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential pharmacological properties. Acetamide derivatives have been widely studied for their therapeutic effects, including anti-inflammatory, antifungal, anticancer, and anti-HIV activities. The presence of a thiadiazole ring in the compound suggests it could share some of the biological activities observed in similar compounds.

Synthesis Analysis

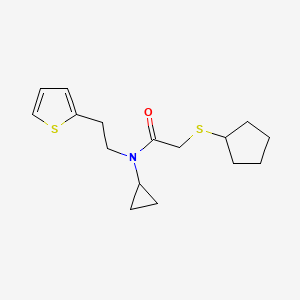

The synthesis of related acetamide compounds typically involves multi-step chemical reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves chloroacetylation followed by a reaction with substituted piperazines in the presence of a base . Similarly, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent starts from 2-chloronicotinonitrile . These methods suggest that the synthesis of the compound would also involve a series of carefully controlled reactions to introduce the appropriate functional groups and achieve the desired molecular architecture.

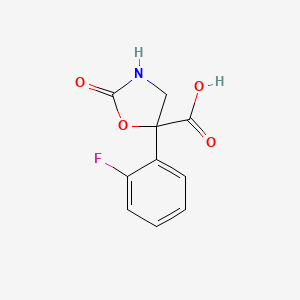

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of a 1,2,5-thiadiazol ring in the compound of interest is notable, as thiadiazole and its derivatives are known for their biological activities . The molecular docking studies of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, have shown significant binding interactions with target proteins like COX-2, which is in agreement with their in vivo anti-inflammatory activity .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the compound could be inferred from related studies, where synthesized acetamide derivatives have shown potential for further chemical modifications and interactions with biological targets . These reactions are essential for the compounds' pharmacological effects and their mechanism of action.

Physical and Chemical Properties Analysis

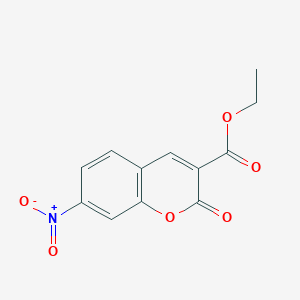

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a 1,3,4-thiadiazole substituent can affect the compound's lipophilicity and, consequently, its bioavailability . The specific properties of "this compound" would need to be determined experimentally, but insights can be drawn from the properties of structurally similar compounds.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of thiadiazole derivatives involves intricate chemical reactions. For example, a method described for synthesizing "N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide" showcases the reaction between 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, indicating a versatile approach for creating thiadiazole compounds with potential similarities to the target molecule (Ismailova et al., 2014).

Structural Characteristics

The structural analysis of similar compounds reveals interactions like hypervalent S⋯O interactions, demonstrating the complex geometry and potential intermolecular forces that could influence the behavior and applications of such molecules in various scientific domains.

Biological Evaluation

Antimicrobial Properties

Thiadiazole derivatives are explored for their antimicrobial activities. A study on "Biological Evaluation of Some Antimicrobial Nano‐Materials" including thiadiazole derivatives highlights their effectiveness against pathogenic bacteria and Candida species, suggesting a potential for the development of new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor Activities

Research on thiadiazole compounds, such as "Synthesis, antioxidant, and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles," demonstrates the exploration of these molecules for antitumor properties. This highlights the potential therapeutic applications of thiadiazole derivatives in oncology, including the synthesis of compounds with enhanced biological activities (Hamama et al., 2013).

Heterocyclic Compound Synthesis and Applications

Insecticidal and Antifungal Assessment

The synthesis and assessment of thiadiazole derivatives for their insecticidal and antifungal properties against agricultural pests offer insights into their potential use in developing new pesticides (Fadda et al., 2017).

Surfactant Synthesis and Microbiological Activities

Thiadiazole derivatives have been utilized in the synthesis of nonionic surfactants, demonstrating their versatility in chemical applications and potential for creating compounds with unique physico-chemical properties (Abdelmajeid et al., 2017).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c21-16(8-11-1-2-13-14(7-11)23-10-22-13)18-12-3-5-20(6-4-12)15-9-17-24-19-15/h1-2,7,9,12H,3-6,8,10H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJQQEFBSDGQSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2538010.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2538011.png)

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2538016.png)

![(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2538018.png)

![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)

![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2538022.png)

![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)

![3-[(4-Fluorophenyl)methyl]-2-pyridin-2-yl-1,3-thiazolidin-4-one](/img/structure/B2538026.png)

![3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2538028.png)